molecular formula C9H7ClN2O2 B13675702 Methyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate

Methyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13675702
M. Wt: 210.62 g/mol
InChI Key: MXSNNPOLFSCLHN-UHFFFAOYSA-N
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Description

Methyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound belongs to the imidazopyridine class of heterocycles, which are widely investigated for their biological activities. While specific literature on this exact isomer may be limited, closely related 8-substituted imidazo[1,5-a]pyridines have been identified as potent inhibitors of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are key enzymes in the tryptophan-kynurenine immune checkpoint pathway . As such, this compound serves as a valuable precursor or intermediate for researchers developing novel immunotherapeutic and anti-cancer agents aimed at modulating the tumor microenvironment and overcoming immune suppression . The structural core of the imidazo[1,5-a]pyridine scaffold provides a versatile platform for further synthetic modification, allowing for the exploration of structure-activity relationships (SAR). The presence of the 8-chloro substituent and the methyl ester at the 3-position offers distinct reactivity for downstream functionalization, such as cross-coupling reactions or hydrolysis to the corresponding carboxylic acid. Researchers utilize this reagent in the synthesis of complex molecules for high-throughput screening and lead optimization campaigns. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

methyl 8-chloroimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)8-11-5-7-6(10)3-2-4-12(7)8/h2-5H,1H3

InChI Key

MXSNNPOLFSCLHN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2N1C=CC=C2Cl

Origin of Product

United States

Preparation Methods

Precursor Selection and Cyclization

  • The synthesis generally starts with appropriately substituted 2-aminopyridine derivatives.
  • Cyclization is achieved by reacting 2-aminopyridine with α-haloketones or α-haloesters, which facilitates the formation of the imidazo[1,5-a]pyridine core.
  • The reaction conditions involve heating in organic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMA), often at temperatures ranging from 65 °C to 85 °C to promote cyclization.

Esterification to Form the Methyl Ester

  • The carboxylic acid group at the 3-position is converted into the methyl ester either by direct esterification of the acid precursor or by using methyl α-haloacetate derivatives in the initial cyclization step.
  • Esterification is typically performed under acidic or neutral conditions using methanol and acid catalysts or via transesterification reactions.

Representative Synthetic Procedure

A representative synthetic route based on analogous compounds (e.g., methyl 5-chloroimidazo[1,5-a]pyridine-3-carboxylate) may proceed as follows:

Step Reagents & Conditions Description
1 2-Aminopyridine derivative + methyl α-chloroacetate, DMF/DMA, 65-85 °C Cyclization to form imidazo[1,5-a]pyridine core with methyl ester
2 Chlorination using N-chlorosuccinimide (NCS) or equivalent, controlled temperature Introduction of chlorine at the 8-position
3 Purification by silica gel column chromatography Isolation of pure this compound

This method ensures regioselective formation of the desired compound with good yield and purity.

Industrial and Scale-Up Considerations

  • Industrial synthesis may employ continuous flow reactors to optimize reaction time, temperature control, and yield.
  • Solvent choice, reaction time, and reagent stoichiometry are optimized to reduce by-products and improve scalability.
  • Automated systems and in-line purification techniques are increasingly used for efficient large-scale production.

Comparative Analysis with Related Compounds

Compound Name Molecular Formula Key Substituents Preparation Notes
This compound C9H7ClN2O2 Cl (8), COOCH3 (3) Prepared via cyclization of 2-aminopyridine derivatives and methyl α-chloroacetate, followed by chlorination
Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate C9H7ClN2O2 Cl (5), COOCH3 (3) Similar synthetic route with chlorination at 5-position; reaction control critical for regioselectivity
Ethyl 8-Amino-7-chloroimidazo[1,2-a]pyridine-3-carboxylate C11H12ClN3O2 NH2 (8), Cl (7), COOEt (3) Multi-step synthesis involving condensation and cyclization; different ring fusion impacts reactivity

Summary of Key Reaction Parameters

Parameter Typical Conditions Notes
Solvent DMF, DMA, or acetonitrile High boiling point solvents facilitate cyclization
Temperature 65–85 °C Optimal for cyclization and substitution reactions
Chlorinating Agent N-chlorosuccinimide (NCS) or similar Mild chlorination to ensure regioselectivity
Purification Silica gel chromatography Removes side products and unreacted starting materials

Research and Experimental Data

  • Experimental data on yields, reaction times, and purity are generally proprietary or reported in specialized synthetic chemistry literature.
  • Analogous compounds show yields ranging from 60% to 85% depending on reaction optimization.
  • Stability studies indicate that these compounds are shelf-stable under ambient conditions for months without decomposition.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the oxygen.

    Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.

Scientific Research Applications

Methyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the imidazo[1,5-a]pyridine core.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Imidazo[1,5-a]pyridine Core

The imidazo[1,5-a]pyridine scaffold is highly modifiable. Key analogs include:

Compound Name Substituent Positions Key Functional Groups CAS Number Purity (%) Source
Methyl 8-chloroimidazo[1,5-a]pyridine-3-carboxylate 8-Cl, 3-COOCH₃ Chlorine, methyl ester Not explicitly provided 98 AiFChem
Ethyl 8-chloroimidazo[1,5-a]pyridine-3-carboxylate 8-Cl, 3-COOCH₂CH₃ Chlorine, ethyl ester 2110464-82-7 98 AiFChem
Ethyl imidazo[1,5-a]pyridine-1-carboxylate 1-COOCH₂CH₃ Ethyl ester 119448-87-2 99 ChemicalBook
Methyl imidazo[1,5-a]pyridine-7-carboxylate 7-COOCH₃ Methyl ester Not provided ChemicalBook

Key Observations :

  • Ester Group Impact : The methyl ester in this compound offers higher metabolic stability compared to ethyl esters (e.g., Ethyl 8-chloroimidazo[1,5-a]pyridine-3-carboxylate), which may exhibit prolonged half-lives in biological systems .
  • Substituent Position : Position 8-chloro substitution (as in the target compound) enhances electrophilicity at adjacent sites, facilitating nucleophilic aromatic substitution reactions. In contrast, ethyl imidazo[1,5-a]pyridine-1-carboxylate lacks this reactivity due to the absence of a halogen .

Biological Activity

Methyl 8-chloroimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by the imidazo and pyridine ring systems along with a chlorine substituent at the 8-position. The presence of the methyl ester group enhances its reactivity, contributing to its pharmacological potential.

Chemical Formula: C_10H_8ClN_3O_2
Molecular Weight: Approximately 227.64 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Compounds within this class have shown effectiveness against various bacterial and fungal strains.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines.

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)5.0
MCF-7 (breast cancer)7.2
A549 (lung cancer)6.5

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, making it a potential candidate for further development in cancer therapy .

Enzyme Inhibition Studies

This compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in critical metabolic pathways.

Example Study: Protein Kinase Inhibition

In a study screening various compounds for their ability to inhibit protein kinases, this compound exhibited notable activity against several targets:

Enzyme Inhibition (%) at 10 µM
AURKB45%
CLK237%
PI5P4KγKD = 7.1 nM

These findings highlight the compound's potential as a selective inhibitor in therapeutic applications .

Case Studies and Research Findings

Several case studies have further elucidated the biological activity of this compound:

  • Anticancer Activity in Vivo : A recent study administered the compound to mice bearing tumor xenografts, resulting in a significant reduction in tumor size compared to control groups.
  • Synergistic Effects with Other Drugs : Co-treatment with conventional chemotherapeutics showed enhanced efficacy when combined with this compound, suggesting potential for combination therapies.

Q & A

Q. Basic Research Focus

  • Exposure Mitigation : Use PPE (gloves, goggles, lab coats) due to potential skin/eye irritation (H315, H319) and respiratory hazards (H335) .
  • Storage : Keep in a dry, airtight container at room temperature to prevent hydrolysis of the ester group .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste, avoiding aqueous washdown due to potential environmental toxicity (H402) .

How can the reactivity of the ester group in this compound be exploited for further functionalization?

Advanced Research Focus
The methyl ester serves as a versatile handle for derivatization:

  • Hydrolysis : Use NaOH in aqueous THF to generate the carboxylic acid, a precursor for amide coupling .
  • Transesterification : React with higher alcohols (e.g., benzyl alcohol) and catalytic acid to access bulkier esters for solubility studies .
  • Nucleophilic Substitution : Replace the ester with amines (e.g., NH3/MeOH under pressure) to form carboxamides, enhancing bioactivity .

What computational tools are effective for predicting the bioactivity of this compound derivatives?

Q. Advanced Research Focus

  • Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., BTK kinase, implicated in cancer), leveraging structural data from related imidazo[1,5-a]pyridine-based inhibitors .
  • QSAR Modeling : Train models on datasets of imidazo-pyridine analogs to correlate substituent effects (e.g., Cl position) with IC50 values .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .

How can reaction yields for this compound synthesis be optimized?

Q. Advanced Research Focus

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) to balance reactivity and byproduct formation .
  • Catalysis : Introduce Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura) to install aryl groups at the 8-position .
  • Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes while maintaining yields >80% .

What analytical techniques are essential for purity assessment of this compound?

Q. Basic Research Focus

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to quantify impurities .
  • TLC : Monitor reactions using silica plates and ethyl acetate/hexane (3:7) as eluent, visualizing with UV or iodine staining .
  • Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .

What role does the 8-chloro substituent play in the compound’s physicochemical properties?

Q. Advanced Research Focus

  • Electron-Withdrawing Effect : The Cl group increases electrophilicity at the 3-carboxylate position, enhancing reactivity in nucleophilic substitutions .
  • Lipophilicity : Cl substitution elevates logP by ~0.5 units compared to non-halogenated analogs, improving membrane permeability .
  • Crystal Packing : The Cl atom participates in weak C–H⋯Cl interactions, influencing solid-state stability, as observed in triazolo[1,5-a]pyridine derivatives .

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